Advanced Synthesis Guide: 2-Mercapto-5-nitronicotinonitrile
Advanced Synthesis Guide: 2-Mercapto-5-nitronicotinonitrile
CAS No: 106692-74-2 Synonyms: 3-Cyano-5-nitro-2-mercaptopyridine; 1,2-Dihydro-5-nitro-2-thioxopyridine-3-carbonitrile Molecular Formula: C₆H₃N₃O₂S Molecular Weight: 177.18 g/mol
Part 1: Executive Summary & Strategic Analysis
2-Mercapto-5-nitronicotinonitrile is a highly functionalized pyridine derivative serving as a critical scaffold in the synthesis of bioactive heterocyclic compounds, particularly in the development of tyrosine kinase inhibitors and antimicrobial agents. Its structure features a "push-pull" electronic system: the electron-withdrawing nitro (
Technical Challenge: The primary synthetic challenge lies in the regioselective introduction of the thiol group without hydrolyzing the labile nitrile or reducing the nitro group. This guide prioritizes a Nucleophilic Aromatic Substitution (
Retrosynthetic Logic
The synthesis is disconnected at the C2-S bond. The immediate precursor is 2-chloro-5-nitronicotinonitrile , which is highly activated toward nucleophiles due to the ortho-cyano and para-nitro directing groups.
Figure 1: Retrosynthetic pathway highlighting the activation of the pyridine ring.
Part 2: Detailed Synthetic Protocols
Stage 1: Precursor Synthesis (2-Chloro-5-nitronicotinonitrile)
Note: If 2-chloro-5-nitronicotinonitrile is commercially available, proceed directly to Stage 2. If synthesizing from 2-hydroxynicotinonitrile, follow the steps below.
Reaction:
Protocol:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a
drying tube. -
Reagent Addition: Charge the flask with 2-hydroxy-5-nitronicotinonitrile (10.0 g, 60.6 mmol). Add Phosphorus Oxychloride (
) (50 mL, excess) carefully.-
Expert Insight:
acts as both solvent and reagent. Ensure glassware is oven-dried; moisture generates gas violently.
-
-
Catalysis: Add a catalytic amount of
(1.0 g) or DMF (5 drops) to accelerate the Vilsmeier-Haack type chlorination. -
Reaction: Heat the mixture to reflux (
) for 3–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane). The starting material spot (baseline/low ) should disappear. -
Work-up (Critical Safety Step):
-
Cool the reaction mixture to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator with a caustic trap). -
Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Caution: Exothermic hydrolysis.
-
Neutralize the slurry to pH 7–8 using saturated
or .
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (
). Dry combined organics over anhydrous , filter, and concentrate. -
Purification: Recrystallize from Ethanol/Hexane if necessary.
-
Yield Target: 85–90%
-
Appearance: Pale yellow solid.
-
Stage 2: Thiolation via Isothiouronium Salt (The Core Synthesis)
This method avoids the use of toxic
Reaction:
Protocol:
-
Setup: 100 mL RBF with reflux condenser.
-
Formation of Isothiouronium Salt:
-
Dissolve 2-chloro-5-nitronicotinonitrile (5.0 g, 27.2 mmol) in Absolute Ethanol (50 mL).
-
Add Thiourea (2.28 g, 30.0 mmol, 1.1 eq).
-
Reflux the mixture for 2–3 hours.
-
Observation: The product often precipitates as the hydrochloride salt during reflux. If not, cool to
to induce precipitation.
-
-
Hydrolysis:
-
Cool the mixture to room temperature.
-
Slowly add a solution of NaOH (2.5 g in 20 mL
) or saturated . -
Heat gently (
) for 30 minutes to cleave the isothiouronium intermediate. The solution will turn yellow/orange as the thiolate forms.
-
-
Acidification & Isolation:
-
Cool to
in an ice bath. -
Acidify carefully with 10% HCl to pH 3–4.
-
Expert Insight: The product exists in equilibrium with its thione tautomer. Acidification protonates the species, causing the yellow/orange solid to precipitate.
-
Stir for 30 minutes to ensure complete precipitation.
-
-
Filtration: Filter the solid under vacuum. Wash with cold water (
) and cold ethanol ( ). -
Drying: Dry in a vacuum oven at
for 6 hours.
Data Summary Table:
| Parameter | Specification |
| Reagents | 2-Chloro-5-nitronicotinonitrile, Thiourea, Ethanol |
| Temperature | Reflux ( |
| Time | 3 hours (Reaction) + 1 hour (Workup) |
| Expected Yield | 80–92% |
| Melting Point | |
| Appearance | Yellow to Orange Crystalline Solid |
Part 3: Mechanistic Insight & Tautomerism
The reaction proceeds via an
-
Addition: The sulfur atom of thiourea attacks C2, breaking the aromaticity and forming a Meisenheimer-like tetrahedral intermediate stabilized by the
and groups. -
Elimination: Chloride is ejected, restoring aromaticity and forming the S-(2-pyridyl)isothiouronium salt.
-
Hydrolysis: Base attack on the amidine carbon releases urea/cyanamide and generates the pyridyl thiolate, which is protonated to the final product.
Tautomerism (Thiol vs. Thione): In the solid state and polar solvents, the compound predominantly exists as the thione tautomer (1,2-dihydro-5-nitro-2-thioxopyridine-3-carbonitrile). This is evidenced by the presence of an N-H stretch in IR and a downfield N-H signal in NMR.
Figure 2: Reaction mechanism from nucleophilic attack to tautomeric equilibration.
Part 4: Characterization & Quality Control
To validate the synthesis, compare analytical data against these standard values:
-
¹H NMR (DMSO-d₆, 400 MHz):
- 13.5–14.0 ppm (br s, 1H, NH - indicates thione form).
- 9.1–9.3 ppm (d, 1H, H6 - deshielded by nitro).
- 8.8–9.0 ppm (d, 1H, H4).
-
IR Spectroscopy (KBr):
-
(
stretch). -
(
stretch). -
(
character).
-
(
-
Mass Spectrometry (ESI-):
- .
Part 5: References
-
Synthesis of 2-chloronicotinonitriles:
-
Thiourea Substitution Method:
-
Nitration of Pyridines:
-
Safety Data (NaSH/Thiourea):
-
CSB Safety Bulletin, "Sodium Hydrosulfide: Preventing Harm". Link
-
